molecular formula C20H20N4O3S2 B12248098 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B12248098
M. Wt: 428.5 g/mol
InChI Key: PLCKXFAZQFFQRX-UHFFFAOYSA-N
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Description

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the attachment of the pyridine ring and the methoxy group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C20H20N4O3S2/c1-29(25,26)17-6-2-5-16-19(17)23-20(28-16)24-9-3-4-15(12-24)13-27-18-10-14(11-21)7-8-22-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3

InChI Key

PLCKXFAZQFFQRX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC(C3)COC4=NC=CC(=C4)C#N

Origin of Product

United States

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